5-Hydroxyphenanthridin-6-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7605-71-2 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-hydroxyphenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(13)16/h1-8,16H |
InChI Key |
IDKSBAOQDSUATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)O |
Origin of Product |
United States |
Exploration of Biological Activities of 5 Hydroxyphenanthridin 6 One and Its Analogues in Research
Enzyme Inhibition Studies
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death. researchgate.netmdpi.com The inhibition of PARP, particularly PARP-1, is a clinically validated strategy in oncology. The 6(5H)-phenanthridinone structure, an analogue of 5-Hydroxyphenanthridin-6-one, has been identified as one of the most potent PARP inhibitors. researchgate.net Studies on murine lymphoma cells demonstrated that this compound achieves significant PARP inhibition within the cells after a short incubation period. researchgate.net Furthermore, its association with an alkylating agent resulted in a synergistic drop in cancer cell proliferation. researchgate.net
Derivatives of the 5(H)phenanthridin-6-one ring have been synthesized and evaluated as potent inhibitors of PARP-1. nih.gov Research has shown that strategic substitutions at various positions on the ring can yield compounds with low nanomolar inhibitory concentrations (IC50). nih.gov For instance, certain substituted phenanthridinones have displayed not only high potency but also favorable water solubility, characteristics that are superior to some common PARP-1 inhibitors like benzamides. nih.gov
| Compound | Target | IC50 Value |
|---|---|---|
| Substituted 5(H)phenanthridin-6-one (compound 1b) | PARP-1 | 10 nM |
PARP-1 is a multifaceted enzyme that plays a central role in multiple DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR). mdpi.com When a DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the attachment of ADP-ribose units to itself and other nuclear proteins, creating a signal that recruits the necessary DNA repair machinery. mdpi.com
The primary strategy for PARP-1 inhibition involves the development of small molecules that bind to the enzyme's catalytic pocket. mdpi.com These inhibitors compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), thereby preventing the ADP-ribosylation process. The development of various substituted 5(H)phenanthridin-6-ones allows for a detailed structure-activity relationship (SAR) analysis, which helps in identifying the most favored substituents and their positions on the phenanthridinone ring to maximize inhibitory potency against PARP-1. nih.gov
A more advanced targeting strategy, known as "PARP trapping," enhances the inhibitor's potency. Some inhibitors not only block the catalytic activity but also trap the PARP-1 enzyme on the DNA at the site of damage. mdpi.comnih.gov This PARP-DNA complex is highly cytotoxic, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to a concept known as synthetic lethality. nih.gov
Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by modifying chromatin structure. The simultaneous inhibition of both PARP and HDAC has emerged as a promising strategy to enhance anticancer efficacy, particularly in cancers like glioblastoma and triple-negative breast cancer. nih.govnih.gov Studies have shown that both PARP-1 and HDAC1 are often overexpressed in glioblastoma cells compared to healthy brain tissue. nih.gov
The combination of an HDAC inhibitor (like SAHA) with a PARP inhibitor (like olaparib) has been shown to have an enhanced inhibitory effect on glioblastoma cell survival and cell cycle progression. nih.gov This combined effect is attributed to the downregulation of genes in the homologous recombination (HR) repair pathway, leading to impaired DNA repair and an accumulation of DNA double-strand breaks. nih.govnih.gov
Researchers have designed and synthesized novel molecules that act as dual inhibitors of both PARP and HDAC. nih.gov These compounds, often derived from existing PARP inhibitors like olaparib, are engineered to fit into the active sites of both enzyme families. This dual-action approach can induce "BRCAness," a functional defect in DNA repair, even in tumors without BRCA mutations, thereby restoring synthetic lethality. nih.gov Furthermore, these dual inhibitors have been found to activate the cGAS-STING pathway, which promotes an antitumor immune response. nih.gov
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|---|
| B102 | 1.55 | 0.85 | 31.79 | 23.47 |
| B302 | 1.75 | 1.05 | 27.52 | 22.18 |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzyme families in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively. nih.gov These molecules are potent mediators of inflammation. While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, this can lead to undesirable side effects due to the concurrent inhibition of the constitutive COX-1 isoform. nih.gov
Developing compounds that dually inhibit both COX and 5-lipoxygenase (5-LOX) is considered a promising therapeutic strategy. nih.gov Such dual inhibition could enhance anti-inflammatory effects while reducing the side effects associated with NSAIDs. nih.gov Research into various chemical scaffolds has been pursued for this purpose. For example, linoleyl hydroxamic acid (LHA) has been studied as an inhibitor of multiple enzymes in the arachidonic acid pathway. pensoft.net While it showed potent inhibition of various LOX isoforms, its effect on COX enzymes was significantly weaker, highlighting the challenge of achieving balanced dual inhibition. pensoft.netmdpi.com
Although the phenanthridinone scaffold is a versatile structure, specific studies evaluating this compound or its direct analogues for COX or LOX inhibitory activity were not prominent in the reviewed scientific literature.
| Enzyme Target | IC50 Value (µM) |
|---|---|
| Human 5-LO | 7 |
| Porcine 12-LO | 0.6 |
| Rabbit 15-LO | 0.02 |
| Ovine COX-1 | 60 |
| Ovine COX-2 | 60 |
Tyrosinase Inhibition
Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin and hair. nih.gov The inhibition of tyrosinase is a major focus in the cosmetic and pharmaceutical industries for the development of depigmentation agents to treat hyperpigmentation disorders like melasma and age spots. nih.govfrontiersin.org
A wide variety of natural and synthetic compounds have been investigated as tyrosinase inhibitors. nih.gov These inhibitors can act through different mechanisms, such as competitive, uncompetitive, or noncompetitive inhibition. nih.gov Flavonoids are a well-studied class of natural compounds that often exhibit potent tyrosinase inhibitory activity. mdpi.com For example, the flavonoid artocarpanone has demonstrated an IC50 value of 2.00 µM against mushroom tyrosinase. mdpi.com Other compounds, such as kojic acid, are often used as positive controls in tyrosinase inhibition assays. mdpi.com
While the search for novel tyrosinase inhibitors is an active area of research, studies specifically detailing the evaluation of this compound or its analogues as tyrosinase inhibitors are not extensively represented in the current body of scientific literature.
Carbonic Anhydrase (CA) Isoform Inhibition
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. There are at least 12 catalytically active hCA isoforms, which are involved in numerous physiological and pathological processes. Certain isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and chemoresistance.
Consequently, the development of hCA inhibitors that are selective for tumor-associated isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a major goal in cancer therapy. The primary class of CA inhibitors is the sulfonamides. nih.gov Researchers have developed various sulfonamide derivatives that show high potency and selectivity. For instance, certain N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides have been shown to inhibit hCA IX and hCA XII in the submicromolar range while being inactive against hCA I and II.
The investigation of novel scaffolds for CA inhibition is ongoing. However, research focused on the this compound core structure as a carbonic anhydrase inhibitor has not been widely published in the reviewed scientific literature.
| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) | Selectivity (XII vs IX) |
|---|---|---|---|
| N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide | 0.168 | 0.675 | ~4-fold |
FtsZ Inhibition
Filamentous temperature-sensitive mutant Z (FtsZ) is a crucial protein involved in bacterial cell division and is a promising target for novel antibacterial agents. nih.govnih.gov The inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to bacterial cell death. nih.gov Research into FtsZ inhibitors has identified various chemical scaffolds capable of disrupting its function.
Analogues of this compound, specifically 5-methylphenanthridium derivatives, have been investigated for their potential as FtsZ inhibitors. A study on these derivatives revealed their efficacy in inhibiting bacterial cell division. Several compounds in this series, including 5A2, 5B1, 5B2, 5B3, 5C1, and 5C2, demonstrated significant on-target antibacterial activity, with a minimum inhibitory concentration (MIC) value of 4 µg/mL against Bacillus subtilis and Streptococcus pyogenes. nih.gov This activity was reported to be more than two-fold better than that of the natural FtsZ inhibitor, sanguinarine. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of alkyl side chains, particularly straight chains, at the 2-position of the 5-methylphenanthridium scaffold enhanced the antibacterial activity. nih.gov These findings highlight the potential of the phenanthridium core structure as a basis for developing new FtsZ-targeting antibacterial agents. researchgate.net
Glucose 6-Phosphate Dehydrogenase (G6PD) Inhibition
Glucose-6-phosphate dehydrogenase (G6PD) is a key enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway responsible for producing NADPH and precursors for nucleotide biosynthesis. nih.govscbt.commdpi.com NADPH is vital for protecting cells from oxidative stress and is involved in reductive biosynthesis. scbt.commdpi.com The inhibition of G6PD can disrupt these processes, making it a target of interest for therapeutic intervention, particularly in cancer, where cells often exhibit upregulated G6PD activity. nih.govoncotarget.com
The landscape of G6PD inhibitors includes a variety of chemical structures, both steroidal and non-steroidal. nih.govtrschools.com The steroid dehydroepiandrosterone (DHEA) is a widely cited, though not always robustly active in cellular contexts, inhibitor of G6PD. nih.govresearchgate.net More recently, non-steroidal small molecules have been identified as more effective inhibitors. nih.govtrschools.com While the inhibition of G6PD is a promising strategy, particularly for sensitizing cancer cells to treatment, direct research specifically linking this compound or its close analogues to G6PD inhibition is not extensively documented in the current literature. The primary focus for this scaffold has been on other biological targets.
Hepatitis B Virus (HBV) Ribonuclease H (RNase H) Inhibition
The Hepatitis B Virus (HBV) continues to be a significant global health issue, and current treatments rarely lead to a complete cure. nih.govnih.gov The viral polymerase contains a Ribonuclease H (RNase H) domain, which is essential for viral replication. nih.govmdpi.com The HBV RNase H degrades the viral RNA template after it has been reverse-transcribed into DNA, a critical step for the synthesis of the second DNA strand. nih.govnih.gov Inhibiting the RNase H enzyme blocks the replication cycle, making it an attractive target for new antiviral therapies. nih.govdtic.mil
Several classes of compounds have been identified as inhibitors of HBV RNase H, including α-hydroxytropolones (αHTs), N-hydroxynapthyridinones (HNOs), and N-hydroxypyridinediones (HPDs). nih.govmdpi.comresearchgate.net These inhibitors have shown effectiveness in cell culture, with some compounds exhibiting 50% effective concentrations (EC₅₀) in the low micromolar to nanomolar range. nih.govnih.gov They work by preventing the synthesis of the viral plus-polarity DNA strand, leading to the accumulation of non-functional RNA/DNA hybrids within the viral capsids. nih.govmdpi.com While the phenanthridinone scaffold of this compound is distinct from these identified inhibitor classes, the exploration of diverse heterocyclic compounds as potential RNase H inhibitors is an active area of research.
Anti-proliferative and Apoptosis-Inducing Activities in Cellular Models
Evaluation in Human Cancer Cell Lines
Phenanthridine (B189435) derivatives have demonstrated significant cytotoxic activities against various human cancer cell lines. researchgate.net The anti-proliferative potential of these compounds is a key area of investigation for developing new anticancer agents.
In one study, a series of novel phenanthridine derivatives were synthesized and evaluated for their cytotoxic effects on five human cancer cell lines: MCF-7 (breast cancer), PC3 (prostate cancer), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). researchgate.net One particular derivative, compound 8a , showed notable activity, especially against the MCF-7 cell line, with a 50% inhibitory concentration (IC₅₀) value of 0.28 µM. researchgate.net This indicates a high degree of potency against this specific type of breast cancer cell. Further enzymatic assays suggested that this compound inhibits the activity of DNA topoisomerase I/II. researchgate.net
The table below summarizes the reported anti-proliferative activities of a potent phenanthridine analogue.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 8a | MCF-7 | Breast | 0.28 |
| PC3 | Prostate | >10 | |
| HeLa | Cervical | >10 | |
| A549 | Lung | >10 | |
| HepG2 | Liver | >10 |
Data sourced from a study on novel phenanthridine derivatives. researchgate.net
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a primary goal of many cancer therapies. nih.govmdpi.com Phenanthridine derivatives have been shown to induce apoptosis through various cellular mechanisms.
Mechanistic studies on the potent phenanthridine derivative 8a in MCF-7 cells revealed its ability to induce cell cycle arrest in the S phase. researchgate.net Furthermore, the compound was found to trigger apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family. researchgate.net Specifically, it led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.net The balance between these proteins is crucial in determining a cell's susceptibility to apoptosis. Many therapeutic agents induce apoptosis through either the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. mdpi.complos.org The modulation of Bcl-2 family proteins by the phenanthridine derivative suggests its involvement in the intrinsic apoptotic pathway. researchgate.net
Differential Cellular Impact and Selectivity Studies
An essential characteristic of a potential anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. This selectivity reduces the potential for adverse effects during treatment.
Studies on compounds structurally analogous to this compound have explored this differential impact. For instance, research on the cyclic peptide galaxamide and its analogues demonstrated significant anti-tumor activity against various cancer cells while exhibiting low cytotoxicity toward the normal human liver cell line L02. nih.gov One of the most potent analogues, A5, had an IC₅₀ value against L02 cells that was approximately tenfold higher than its IC₅₀ against HepG2 cancer cells, indicating a degree of selectivity. nih.gov This suggests that the cytotoxic effects of certain compounds can be more pronounced in cancer cells than in normal cells. Research into HBV RNase H inhibitors has also noted that some compounds were nontoxic in primary human hepatocytes, possibly due to the quiescent state of these cells compared to the rapidly dividing cells in culture lines. nih.gov These findings underscore the importance of evaluating the differential cellular impact of novel compounds like this compound and its derivatives in both cancerous and non-cancerous cell models.
Antiviral Research Applications
Phenanthridinones, as a class of compounds, have been identified for their potential pharmacological properties, including antiviral activity. Research into specific applications has explored their effects on various viruses.
Hepatitis C Virus (HCV) Replication Inhibition
Hepatitis C is a viral infection of the liver that can lead to serious, long-term health problems, including liver cirrhosis and cancer. The hepatitis C virus (HCV) is a bloodborne pathogen, and while effective direct-acting antiviral (DAA) treatments are available, the search for new therapeutic agents continues.
The phenanthridinone skeleton is recognized as a promising heterocyclic framework for the development of new pharmaceuticals. Notably, this class of compounds has been cited for its potential anti-hepatitis C virus properties. While specific studies detailing the direct inhibition of HCV replication by this compound were not prominently found, the broader class of phenanthridinones is acknowledged for this potential therapeutic application. The HCV NS5B protein, an RNA-dependent RNA polymerase, is a key target for antiviral drugs, and nucleoside analogues have been a cornerstone of antiviral therapy by inhibiting this enzyme. The exploration of phenanthridinone derivatives as potential inhibitors of viral replication represents an ongoing area of interest in the development of novel anti-HCV agents.
SARS-CoV-2 Replication Inhibition
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred intensive research into antiviral therapies. The virus replicates by using its RNA-dependent RNA polymerase to create copies of its genome.
Currently, there is a lack of specific research in the public domain investigating the direct inhibitory effects of this compound on SARS-CoV-2 replication. While various flavonoids and other small molecules have been studied for their potential to inhibit viral enzymes or replication, specific data on this particular phenanthridinone compound is not available in the reviewed literature. The scientific effort to identify effective treatments has been extensive, leading to the investigation of a wide range of compounds, but has not yet specifically highlighted this compound in this context.
Antibacterial Research Applications
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Phenanthridine derivatives have been a subject of this research due to their potential antimicrobial properties.
Research into the antibacterial activity of compounds structurally related to this compound has shown promising results. A study focusing on a series of 5-methylbenzo[c]phenanthridinium derivatives, which are synthesized from 5-methylbenzo[c]phenanthridin-6-one intermediates, demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. The study indicated that while the parent compounds had weak activity, the addition of phenyl or biphenyl (B1667301) substituents substantially increased their antibacterial efficacy. The mechanism of action for some related benzophenanthridine alkaloids, like sanguinarine, involves the inhibition of the bacterial cell division protein FtsZ.
Another study on phenanthridine derivatives reported the testing of 119 related compounds, identifying five candidates with notable antibacterial activity against various Streptococcus species. One derivative, HCK20, showed significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 60 µM and was found to be safe for mammalian cells at concentrations below 125 µM.
Table 1: Antibacterial Activity of a Phenanthridine Derivative (HCK20)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Streptococcus pneumoniae | 15 - 60 µM |
| Streptococcus agalactiae | 15 - 60 µM |
| Streptococcus suis | 15 - 60 µM |
| Streptococcus dysgalactiae | 15 - 60 µM |
| Streptococcus equi | 15 - 60 µM |
Data sourced from a study on phenanthridine derivatives.
Other Investigated Biological Activities (e.g., Antioxidant Properties)
Beyond their antimicrobial potential, phenanthridine derivatives have also been investigated for other biological activities, including antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
A study involving the synthesis of dihydropyrrolo[1,2-f]phenanthridines, which are derivatives of phenanthridine, included an evaluation of their antioxidant capabilities. The presence of phenolic groups in molecules is often associated with antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. While specific quantitative data for the antioxidant activity of this compound was not detailed in the reviewed literature, the general class of phenanthridines and their derivatives are considered for such properties, particularly those containing hydroxyl substitutions that can contribute to radical scavenging. The investigation into the antioxidant potential of this chemical family is part of a broader effort to identify new bioactive compounds.
Structure Activity Relationship Sar and Molecular Interaction Research
Elucidation of Key Structural Features for Biological Activity
The biological activity of 5-Hydroxyphenanthridin-6-one and its analogs is intrinsically linked to their specific structural characteristics. Research into their structure-activity relationships (SAR) has identified several key features that are crucial for their inhibitory potential, particularly against enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).
A foundational element for the activity of these inhibitors is the presence of a carbonyl group integrated into a polyaromatic heterocyclic skeleton. researchgate.net This feature is a common denominator among many potent PARP-1 inhibitors. researchgate.net The flat, rigid, tricyclic phenanthridinone core serves as a scaffold that correctly positions the key interacting groups within the enzyme's active site.
Further SAR studies on phenanthridine-based analogs have highlighted the importance of specific substitutions on this core structure. For instance, the position and nature of substituents on the phenanthridinone rings can significantly influence binding affinity and specificity. nih.gov The hydroxyl group at the 5-position, as seen in the parent compound, is a critical feature. Modifications at this position, such as the introduction of a hydroxyl arm, have been explored to create interactions with specific amino acid residues like D766 or D770 in the PARP enzyme. umanitoba.ca
Table 1: Key Structural Features and Their Importance
| Structural Feature | Importance for Biological Activity |
|---|---|
| Polyaromatic Heterocyclic Skeleton | Provides a rigid scaffold for optimal orientation in the binding site. |
| Carbonyl Group | Essential for key interactions within the enzyme's active site. researchgate.net |
| 5-Position Hydroxyl Group | A critical feature for interaction; a site for rational modification. umanitoba.ca |
| Substituents on Aromatic Rings | Influence binding affinity, selectivity, and overall potency. nih.gov |
Rational Design Principles for Phenanthridinone Derivatives
The insights gained from SAR studies form the basis for the rational design of novel phenanthridinone derivatives with improved therapeutic profiles. researchgate.netnih.govnih.gov The primary goal is to create molecules that exhibit higher potency, greater selectivity, and better pharmacokinetic properties. Computer-aided drug design methods are instrumental in this process, allowing researchers to model and predict the effects of structural modifications. umanitoba.ca
One key principle involves designing novel structures that can interact with specific amino acid residues within the target enzyme. umanitoba.ca For PARP inhibitors, this often means designing molecules that can form hydrogen bonds and hydrophobic interactions within the nicotinamide (B372718) binding site. researchgate.net For example, derivatives have been designed to introduce a "hydroxyl arm" to specifically interact with aspartate residues (D766 or D770) in PARP-1. umanitoba.ca Another approach involves creating scaffolds that extend into the adenine (B156593) binding site to interact with residues like arginine (R878). umanitoba.ca
The concept of "scaffold hopping" has also been applied, where the core phenanthridinone structure is replaced by a different, but functionally similar, chemical scaffold to explore new chemical space and potentially improve properties. researchgate.net Furthermore, the introduction of specific functional groups can be used to modulate the molecule's physicochemical properties, such as solubility and cell permeability, which are critical for drug efficacy.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.orgresearchgate.netjddtonline.info This method has been extensively used to study the interaction of this compound and its derivatives with their biological targets, most notably PARP-1. researchgate.netresearchgate.net
Docking studies have successfully mapped the binding mode of phenanthridinone analogs within the nicotinamide binding pocket of PARP-1. researchgate.net These studies confirm that the phenanthridinone core establishes crucial hydrogen bond interactions with the surrounding amino acid residues. researchgate.net The carbonyl group of the lactam ring is a key hydrogen bond acceptor.
The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank different derivatives and prioritize them for synthesis and biological testing. academie-sciences.fr For instance, docking studies of various phenanthrene (B1679779) derivatives against cancer targets have shown binding energies ranging from -8.3 to -11.1 kcal/mol, indicating strong binding potential. academie-sciences.fr These computational predictions provide a structural hypothesis for the observed biological activity and guide the rational design of more potent inhibitors. nih.gov
Table 2: Representative Molecular Docking Results for Phenanthridinone Analogs with PARP-1
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Analog 9b | High (exact value not specified) | Hydrogen bonds, hydrophobic and electrostatic interactions noted. researchgate.net |
| Analog 10b1 | High (exact value not specified) | Hydrogen bonds, hydrophobic and electrostatic interactions noted. researchgate.net |
| Analog 10b2 | High (exact value not specified) | Hydrogen bonds, hydrophobic and electrostatic interactions noted. researchgate.net |
Note: Specific binding energy values can vary based on the docking software and parameters used.
Molecular Dynamics Simulations in Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgfrontiersin.org This technique is crucial for understanding the stability of the ligand-protein complex and the subtle conformational changes that occur upon binding. researchgate.netsemanticscholar.orgnih.gov
MD simulations have been employed to study the complex interplay between N-O substituted phenanthridinones and PARP-1. researchgate.net These simulations can confirm the stability of the binding mode predicted by docking and reveal the persistence of key interactions, such as hydrogen bonds, over the simulation period. The root mean square deviation (RMSD) of the ligand and protein backbone are often monitored to assess the stability of the complex. frontiersin.org A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.
Furthermore, MD simulations can provide insights into the flexibility of different parts of the protein and the ligand, which can be crucial for binding. frontiersin.org The results from these simulations help to refine the understanding of the binding mechanism at an atomic level and provide a more accurate prediction of the binding affinity. nih.govmdpi.com
Ligand-Target Binding Specificity Studies
The specificity of a drug for its intended target is a critical factor in its therapeutic efficacy and safety profile. For inhibitors based on the this compound scaffold, understanding their binding specificity across the PARP family of enzymes is of particular interest. cancer.fr The PARP family consists of 17 members, and while many inhibitors are designed to target PARP-1, off-target binding to other family members can occur. nih.gov
Studies evaluating the family-wide chemical profiles of PARP inhibitors have shown that many compounds, including those with a 6(5H)-phenanthridinone core, can bind to several PARP family members. cancer.fr This suggests a degree of promiscuity, which may have implications for both the therapeutic effects and potential side effects of these inhibitors.
Computational and experimental methods are used to assess binding specificity. Competition binding assays, for example, can determine the relative affinity of a compound for different targets. wikipedia.orgnih.gov From a design perspective, achieving selectivity often involves exploiting subtle differences in the amino acid sequences and structures of the binding sites across different PARP family members. For instance, designing enantiomers that selectively interact with specific residues in PARP-1 (like D766) versus PARP-2 (like E335) has been explored to achieve isoform preference. umanitoba.ca
Derivatization Strategies and Analog Development
Design and Synthesis of Novel 5-Hydroxyphenanthridin-6-one Analogues and Derivatives
The inherent biological potential of the this compound scaffold has spurred extensive research into the design and synthesis of novel analogues and derivatives. These efforts aim to explore and expand the chemical space around this core structure to discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Synthetic strategies are diverse, often leveraging modern organic chemistry techniques to achieve efficient and versatile access to a wide range of derivatives.
A variety of synthetic methodologies have been developed to construct and modify the phenanthridinone core. These include transition metal-catalyzed cross-coupling reactions, C-H bond activation, and photocatalyzed reactions. These methods allow for the introduction of a wide array of substituents at various positions of the phenanthridinone ring system. For instance, researchers have successfully synthesized series of phenanthridinone derivatives to explore their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and as modulators of nuclear receptors.
One notable approach involves the synthesis of phenanthridinone analogues with modifications at the N-5 position and various substitutions on the aromatic rings. For example, a library of phenanthridinone derivatives was synthesized to evaluate their antagonistic activities against several nuclear receptors, including retinoic acid receptor-related orphan receptors (RORs), progesterone (B1679170) receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and liver X receptors (LXRs). This involved the introduction of different alkyl and functionalized groups at the nitrogen atom and methoxy (B1213986) or fluoro groups at various positions on the aromatic backbone.
Furthermore, novel 5(H)-phenanthridin-6-ones and related polycyclic aromatic diketo acid analogs have been synthesized and evaluated as potential HIV-1 integrase inhibitors. researchgate.net These synthetic efforts highlight the versatility of the phenanthridinone scaffold in accommodating diverse functional groups to target a range of biological pathways.
Impact of Substituent Introduction on Biological Activity
The introduction of different substituents onto the this compound core has a profound impact on the resulting biological activity, providing crucial insights into the structure-activity relationships (SAR). Systematic modifications of the scaffold have allowed researchers to probe the specific interactions between the molecule and its biological target, leading to the optimization of lead compounds.
Studies on phenanthridinone-based nuclear receptor modulators have revealed distinct SAR patterns. For instance, the nature of the substituent at the N-5 position significantly influences both potency and selectivity. Introduction of a longer-chain alkyl group at this position was found to enhance the glucocorticoid receptor (GR) antagonistic activity. nih.gov Conversely, a simple hydrogen at the N-5 position yielded a potent androgen receptor (AR) antagonist with high selectivity over other nuclear receptors. nih.gov
The position and nature of substituents on the aromatic rings also play a critical role. In the context of progesterone receptor (PR) and AR antagonism, the introduction of methoxy groups at distal positions (e.g., 3,8-dimethoxy) improved activity compared to monosubstituted analogues. nih.gov Similarly, the placement of electron-withdrawing fluoro groups at specific positions was shown to modulate activity. nih.gov
In the development of antitubercular agents, phenanthridine (B189435) amide and 1,2,3-triazole derivatives have been synthesized. Among these, compounds with an amino group linked to the phenanthridine core demonstrated notable antitubercular efficacy. nih.gov Aromatic substitutions on the phenanthridine also influenced activity, with a 4-aminophenyl substitution showing promising results. nih.gov
The following interactive table summarizes the structure-activity relationship data for a series of phenanthridinone derivatives against various nuclear receptors, illustrating the impact of substitutions at the N-5 position and on the aromatic rings.
| Compound | R¹ (N-5) | R² | R³ | R⁴ | RORα IC₅₀ (nM) | RORγ IC₅₀ (nM) | PR IC₅₀ (nM) | AR IC₅₀ (nM) | GR IC₅₀ (nM) | LXRα IC₅₀ (nM) | LXRβ IC₅₀ (nM) |
| 1 | H | H | H | H | >20000 | >20000 | 780 | 100 | >20000 | >20000 | 5000 |
| 2 | Me | H | H | H | >20000 | >20000 | 2500 | 2800 | >20000 | >20000 | >20000 |
| 3 | n-Hex | H | H | H | 160 | 180 | 3300 | 2300 | 1000 | 13000 | >20000 |
| 4 | H | 2-OMe | H | H | >20000 | >20000 | 1400 | >20000 | >20000 | >20000 | >20000 |
| 5 | H | 3-OMe | H | H | >20000 | >20000 | 1000 | 10000 | >20000 | >20000 | >20000 |
| 6 | H | H | 8-OMe | H | >20000 | >20000 | 1300 | 3900 | >20000 | >20000 | >20000 |
| 7 | H | 3-OMe | 8-OMe | H | >20000 | >20000 | 340 | 600 | >20000 | >20000 | >20000 |
| 8 | H | H | 4-F | 8-F | >20000 | >20000 | 1700 | 1800 | >20000 | >20000 | >20000 |
Data sourced from Fuji et al., Bioorg. Med. Chem. Lett., 2018, 28(17), 2934-2938. nih.gov
Phenanthridinone Scaffold as a Multi-Template for Lead Compound Generation
The phenanthridinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. semanticscholar.org This versatility makes it an excellent multi-template for the generation of lead compounds in drug discovery programs. The rigid and planar nature of the phenanthridinone core, combined with its ability to be functionalized at multiple positions, allows for the creation of diverse libraries of compounds that can be screened against a wide array of biological targets.
The broad range of biological activities associated with phenanthridinone derivatives underscores its utility as a multi-template. Compounds incorporating this scaffold have demonstrated activities as anticancer, anti-HIV, antiviral, antibacterial, and antifungal agents. researchgate.net They have also been investigated for their potential in treating neurodegenerative diseases and for their immunomodulatory effects. semanticscholar.org
The ability of the phenanthridinone core to serve as a foundation for inhibitors of diverse enzymes like PARP and HIV-1 integrase, as well as modulators of various nuclear receptors, further solidifies its status as a valuable starting point for lead generation. By strategically modifying the substituents on this core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired levels of potency and selectivity for a specific target. This approach of using a privileged scaffold like phenanthridinone can significantly streamline the early stages of drug discovery by increasing the probability of identifying high-quality lead compounds.
Bioisosteric Replacements in Phenanthridinone Architectures
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. spirochem.com This approach can be employed to improve potency, enhance selectivity, alter metabolic stability, and reduce toxicity. While the application of bioisosteric replacement is a general principle in drug design, its specific application to the phenanthridinone architecture offers significant potential for lead optimization.
For example, a carboxylic acid group, which might be introduced to a phenanthridinone derivative to enhance solubility or target interaction, could be replaced by bioisosteres such as a tetrazole, a hydroxamic acid, or an acyl sulfonamide. These replacements can maintain or improve the desired interactions while potentially offering advantages in terms of cell permeability, metabolic stability, or oral bioavailability.
In the context of phenanthridinone-based PARP inhibitors, where a carboxamide group is often a key pharmacophoric element, bioisosteric replacement could be explored to modulate the compound's properties. For instance, replacing the amide with other hydrogen-bond accepting groups could lead to novel interactions within the enzyme's active site.
A study on HIV-1 integrase inhibitors involved the synthesis of analogues where the polar amide bridge of the phenanthridinone system was effectively replaced by a more lipophilic phenanthrene (B1679779) system. researchgate.net This "scaffold hopping" approach, a form of bioisosteric replacement, resulted in compounds with significantly increased inhibitory potency, suggesting that reducing the polarity in that region of the molecule was beneficial for activity. researchgate.net
The strategic application of bioisosteric replacements to the this compound scaffold can lead to the discovery of novel analogues with superior drug-like properties, thereby expanding the therapeutic potential of this important class of compounds.
Computational Chemistry and Bioinformatics Applications in Phenanthridinone Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intricate details of chemical reactions. mdpi.com These calculations provide a step-by-step understanding of reaction mechanisms by determining the geometries of reactants, transition states, and products, along with their corresponding energies. core.ac.ukresearchgate.net This allows for the mapping of the potential energy surface of a reaction, identifying the most favorable pathway and the rate-determining step. researchgate.net
For the synthesis of the phenanthridinone scaffold, computational studies can elucidate mechanisms such as palladium-catalyzed intramolecular C-H arylation or cycloaddition reactions. nih.govnih.gov For instance, DFT calculations can model the catalytic cycle of a palladium-catalyzed reaction, detailing the oxidative addition, reductive elimination, and intermediate steps involved in forming the fused ring system of phenanthridinone. nih.gov By calculating the activation energies for different proposed pathways, researchers can confirm the most plausible mechanism, which aligns with or explains experimental observations. core.ac.ukpku.edu.cn
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Description |
|---|---|---|---|
| Reactants | 0.0 | C-H: 1.09, Pd-L: 2.15 | Initial state of the molecule and catalyst. |
| Transition State (TS1) | +18.5 | C-H: 1.55, C-Pd: 2.20 | Energy barrier for the rate-determining C-H activation step. |
| Intermediate | -5.2 | C-Pd: 2.05 | A stable species formed after the initial activation. |
| Products | -25.0 | C-C: 1.40 (new bond) | Final cyclized phenanthridinone product. |
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are pivotal computational strategies in drug discovery for identifying and optimizing bioactive molecules. These methods are applied to large libraries of compounds, such as phenanthridinone derivatives, to predict their potential to interact with specific biological targets. mdpi.com
Virtual screening can be performed using several approaches. One common method is molecular docking, which predicts the preferred orientation of a ligand (e.g., a 5-Hydroxyphenanthridin-6-one derivative) when bound to a target protein. mdpi.com This technique scores the binding affinity, allowing for the ranking of thousands of compounds and the identification of promising candidates for further experimental testing.
Pharmacophore modeling is another key technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific receptor. This model can then be used as a 3D query to screen databases for novel molecular scaffolds that fit the required features. For phenanthridinones, this could lead to the design of new analogs with enhanced potency or selectivity. mdpi.com
Table 2: Example of Virtual Screening Workflow for Phenanthridinone Derivatives
| Step | Method | Purpose | Outcome |
|---|---|---|---|
| 1. Target Selection | Literature Review & Bioinformatics | Identify a protein target relevant to a disease. | 3D structure of the target protein. |
| 2. Library Preparation | Chemical Database Generation | Create a virtual library of phenanthridinone derivatives. | A set of 3D conformers for each molecule. |
| 3. Molecular Docking | Software (e.g., AutoDock, Glide) | Predict binding modes and affinities of derivatives in the target's active site. | Ranked list of compounds based on docking scores. |
| 4. Hit Selection | Post-processing & Analysis | Select the top-scoring compounds with favorable interactions. | A smaller subset of "hit" compounds for experimental validation. |
Prediction of Signaling Pathways and Protein-Protein Interactions
Bioinformatics tools play a crucial role in predicting how a small molecule like this compound might influence cellular processes. By analyzing its structural similarity to known drugs or by using its predicted protein targets, it is possible to hypothesize its effects on signaling pathways and protein-protein interactions (PPIs). mdpi.commdpi.com
Databases and prediction tools, such as STITCH (Search Tool for Interactions of Chemicals and Proteins), can be used to generate potential interaction networks for a given compound. mdpi.com By inputting the structure of this compound, the tool can identify proteins that are known or predicted to interact with it, based on experimental evidence and computational predictions. These predicted protein targets can then be mapped onto known signaling pathways (e.g., KEGG pathways) to suggest the biological processes that the compound might modulate.
Furthermore, understanding PPIs is critical, as they regulate most cellular activities. nih.govnih.gov Computational methods can predict whether a small molecule might enhance or disrupt a specific PPI. zhanggroup.orggithub.com If this compound is predicted to bind to a protein that is part of a larger complex, it could potentially act as an inhibitor or stabilizer of that interaction, leading to a specific cellular response.
Molecular Orbital (MO) Calculations for Reactivity Prediction
Molecular Orbital (MO) theory provides fundamental insights into the electronic structure and chemical reactivity of molecules. researchgate.net The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.gov The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsciforum.net For this compound, calculating the HOMO and LUMO energy levels can help predict its stability and reactivity in various chemical environments.
Moreover, the spatial distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. Regions of the molecule with a high HOMO density are likely to be attacked by electrophiles, while regions with a high LUMO density are susceptible to attack by nucleophiles. This information is invaluable for predicting the regioselectivity of reactions involving the phenanthridinone core.
Table 3: Calculated Frontier Molecular Orbital Properties Note: This table contains representative data based on typical values for similar aromatic heterocyclic compounds.
| Parameter | Energy Value (eV) | Interpretation |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -5.85 | Indicates electron-donating ability. Localized on the hydroxyphenyl ring. |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.95 | Indicates electron-accepting ability. Localized on the pyridinone ring. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 3.90 | Indicates high kinetic stability and relatively low chemical reactivity. nih.gov |
| Chemical Potential (μ) | -3.90 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | 1.95 | Measures resistance to change in electron distribution. |
Future Directions and Emerging Research Avenues for 5 Hydroxyphenanthridin 6 One
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of the phenanthridinone core has been a subject of significant interest, with historical methods often requiring harsh conditions or multiple steps. nih.gov The future of synthesizing 5-Hydroxyphenanthridin-6-one and its analogs lies in the development of advanced, efficient, and environmentally sustainable methodologies.
A key area of development is the use of palladium (Pd) nanoparticle catalysis for C-H bond activation. chemistryforsustainability.org This approach is advantageous as it can generate new carbon-carbon bonds without requiring prior functionalization of the starting materials, which shortens the synthetic route and reduces chemical waste. chemistryforsustainability.org Future work aims to refine these systems by creating reusable Pd nanocatalysts and transitioning to fully aqueous solvent systems to improve the environmental footprint. chemistryforsustainability.org
Other emerging sustainable techniques include:
Photocatalysis: Visible-light-driven reactions, which can operate at room temperature under transition-metal-free conditions, are being developed for the synthesis of phenanthridinones. mdpi.comresearchgate.net These methods often involve the generation of an amidyl radical which then undergoes intramolecular cyclization. mdpi.com
Mechanochemistry: Ball-milling techniques offer a solvent-free approach to phenanthridinone synthesis. thieme-connect.com This high-efficiency method minimizes the need for purification and reduces the generation of byproducts, aligning with the principles of green chemistry. thieme-connect.com
Flow Chemistry: Combining photocatalysis or electrochemistry with flow chemistry systems is anticipated to be a crucial development for the large-scale, efficient, and sustainable synthesis of phenanthridinones. mdpi.com
These advanced methods focus on improving atom economy, reducing waste, and avoiding harsh reagents, which are critical for the future of pharmaceutical manufacturing. chemistryforsustainability.orgthieme-connect.com
Investigation of Novel Biological Targets and Signaling Pathways
While the role of phenanthridinones as PARP inhibitors is well-established, particularly in oncology, future research is focused on identifying novel biological targets and elucidating their effects on various signaling pathways. nih.govnih.gov The ability of these compounds to potentiate the effects of alkylating agents and ionizing radiation in cancer cells has been demonstrated, but the full extent of their synergistic potential with other therapies is still being explored. nih.govnih.gov
Emerging research has pointed to other potential applications for the phenanthridinone scaffold. For instance, novel derivatives and related polycyclic aromatic diketo acids have been synthesized and evaluated as inhibitors of HIV-1 integrase. nih.gov One study found that related phenanthrene (B1679779) diketo acids were significantly more potent than their phenanthridinone counterparts, suggesting that the core structure can be modified to target different enzymes effectively. nih.gov
Future investigations will likely focus on:
Kinase Inhibition: Screening phenanthridinone libraries against a wide panel of kinases to identify new targets relevant to cancer and other diseases.
Epigenetic Modulation: Exploring the effects of these compounds on other enzymes involved in DNA modification and chromatin remodeling.
Oncogenic Pathways: Further investigating the impact of phenanthridinone derivatives on key cancer-related signaling pathways beyond DNA repair, such as those involving K-Ras, EGFR, and β-Catenin, as has been studied for other complex heterocyclic compounds. nih.gov
Identifying new targets will broaden the therapeutic applicability of this compound and related compounds beyond their current use as PARP inhibitors.
Exploration of Biosynthetic Pathways and Natural Occurrence
The phenanthridinone skeleton is a core component of many bioactive alkaloids found in nature, including narciclasine, pancratistatin, and lycoricidine. nih.gov This natural prevalence suggests the existence of sophisticated biosynthetic pathways in plants that produce this scaffold. Understanding these pathways is a key area for future research, as it could enable the biotechnological production of these valuable compounds. york.ac.uk
Research in this area involves a multi-step process:
Identification and Isolation: Identifying plant species that produce phenanthridinone alkaloids and isolating the specific compounds.
Enzyme Discovery: Elucidating the complex metabolic pathways and identifying the specific enzymes responsible for the sequential chemical reactions that build the final product. mpg.de
Genetic Engineering: Using molecular engineering to transfer the identified biosynthetic genes into microbial hosts like bacteria or yeast for sustainable and scalable production. nih.gov
The study of biosynthetic pathways for other complex natural products, such as anthocyanins and xanthones, provides a roadmap for this research. researchgate.netuniroma1.it By unraveling the genetics and biochemistry behind the natural synthesis of phenanthridinones, researchers can develop platforms for the production of medicinally important compounds. york.ac.uk
Integration of Omics Data in Phenanthridinone Research
Modern drug discovery is increasingly driven by a systems biology approach, which involves the integration of multiple layers of "omics" data (genomics, transcriptomics, proteomics, metabolomics). northeastern.edunih.gov Applying these techniques to phenanthridinone research can provide a holistic understanding of their mechanism of action, identify biomarkers for patient stratification, and uncover novel therapeutic applications. nih.govfrontiersin.org
Integrating multi-omics data can offer several advantages:
Target Validation: Overlapping signals across different omics layers can increase confidence in the identification and validation of new biological targets for phenanthridinones. northeastern.edu
Biomarker Discovery: Analyzing how omics profiles change in response to treatment can help identify biomarkers that predict which patients are most likely to benefit from phenanthridinone-based therapies. nih.gov
Understanding Drug Resistance: By comparing the multi-omic profiles of sensitive and resistant cancer cells, researchers can uncover the molecular mechanisms of drug resistance and develop strategies to overcome them. northeastern.edu
This data-intensive approach requires advanced bioinformatic and machine learning tools to integrate and interpret the vast amounts of information generated. nih.govfrontiersin.org The ultimate goal is to move towards precision medicine, where treatment with compounds like this compound can be tailored to the unique molecular profile of an individual patient's disease. nih.gov
High-Throughput Screening (HTS) Approaches for Phenanthridinone Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds against specific biological targets to identify "hits". ctppc.org This technology is crucial for the discovery of novel phenanthridinone derivatives with improved potency, selectivity, or entirely new mechanisms of action.
The HTS process for phenanthridinone discovery would involve:
Assay Development: Creating robust and automated biochemical or cell-based assays suitable for screening. This could involve assays for PARP activity, HIV-1 integrase function, or any newly identified target. cuanschutz.edu
Library Screening: Using robotic systems to screen large, diverse libraries of phenanthridinone-based compounds in microtiter plates. ctppc.org
Hit Identification and Optimization: Identifying compounds that show the desired activity ("hits") and then using medicinal chemistry to optimize their structure to improve their drug-like properties. unchainedlabs.com
As HTS technologies continue to evolve with increased miniaturization and the use of more complex disease models like 3D organoids, they will enable a more systematic and efficient exploration of the chemical space around the phenanthridinone scaffold. cuanschutz.edunih.gov This will accelerate the discovery of next-generation drugs based on this compound for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
